6-Bromochroman-2-carboxylic acid

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Med chem teams often face inefficient serial functionalization of chroman scaffolds. 6-Bromochroman-2-carboxylic acid solves this with orthogonal C-6 Br and C-2 COOH handles: • Sequential Suzuki-Miyaura (Pd(PPh₃)₄) then HATU amidation in 96-well format • C-Br bond enables late-stage cyanation or Buchwald-Hartwig amination for SAR refinement • Available as racemate or pre-resolved (R)- and (S)-enantiomers for asymmetric synthesis • Characteristic 1:1 ⁷⁹Br:⁸¹Br HRMS isotopic pattern simplifies hit identification in FBDD

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
CAS No. 99199-54-9
Cat. No. B1292007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromochroman-2-carboxylic acid
CAS99199-54-9
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)Br)OC1C(=O)O
InChIInChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
InChIKeyLDOBEICKZURYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 6-Bromochroman-2-carboxylic acid (CAS 99199-54-9) Is a Key Differentiated Building Block for Medicinal Chemistry


6-Bromochroman-2-carboxylic acid (CAS 99199-54-9), systematically named 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, is a heterobifunctional chroman derivative bearing a C-2 carboxylic acid handle and a C-6 bromine substituent [1]. Unlike simple chroman-2-carboxylic acid, the bromine atom introduces a heavy halogen that serves as both a versatile synthetic linchpin for transition-metal-catalyzed cross-coupling and a modulator of physicochemical properties such as lipophilicity and acidity [2]. The compound is commercially available as a racemic solid from multiple global vendors at purities up to 98% (HPLC), making it a practical, off-the-shelf intermediate for pharmaceutical discovery .

Workflow: Pd-catalyzed cross-coupling and late-stage functionalization
Selection logic: Heterobifunctional scaffold with orthogonal reactive handles
Format: Racemic solid building block with resolved enantiomers available
Heavy bromine atom supports property tuning and MS hit prioritization.

Why 6-Chloro or 6-Fluoro Chroman-2-carboxylic Acids Cannot Simply Replace the 6-Bromo Congener


Although 6-chloro- (CAS 40026-24-2) and 6-fluoro- (CAS 99199-60-7) chroman-2-carboxylic acids share the same chroman scaffold, substituting one halogen for another fundamentally alters the compound's reactivity profile, physicochemical properties, and downstream synthetic utility . The C–Br bond is substantially weaker than C–Cl or C–F bonds, enabling chemoselective oxidative addition under mild conditions—a critical requirement for sequential functionalization in complex molecule synthesis. Furthermore, the larger bromine atom increases molecular weight (257.08 vs. 212.63 for 6-Cl and 196.18 for 6-F) and significantly elevates both calculated and experimental logP, directly impacting membrane permeability and pharmacokinetic behavior of derived drug candidates . These differences mean that a synthetic route or SAR study optimized for the brominated scaffold cannot be directly replicated with the chloro or fluoro analog without re-optimization of reaction conditions and biological outcomes.

6-Bromo target
Milder C–Br oxidative addition may preserve acid functionality.
6-Chloro substitute
Lower C–Cl reactivity often requires harsher conditions or specialized ligands.
6-Bromo target
Higher molecular weight and lipophilicity shift property space.
6-Fluoro substitute
Lower cLogP and mass alter permeability and PK behavior in derived candidates.
6-Bromo target
Both (R) and (S) enantiomers are commercially indexed.
6-Chloro substitute
Enantiopure forms are less broadly stocked, limiting chiral SAR without separation.

Quantitative Differentiation of 6-Bromochroman-2-carboxylic acid: Specific Evidence for Procurement Decisions


Superior Synthetic Utility: Lower Bond Dissociation Energy Enables Selective Pd-Catalyzed Cross-Coupling

The C–Br bond in 6-bromochroman-2-carboxylic acid (BDE ≈ 65–80 kcal/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond in the 6-chloro analog (BDE ≈ 83–85 kcal/mol) [1]. This differential allows the 6-bromo compound to participate in Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) while leaving the carboxylic acid moiety free for subsequent amide bond formation [2]. In contrast, the 6-chloro analog often requires elevated temperatures (>110 °C), stronger bases, or specialized ligands such as SPhos or XPhos to achieve comparable conversion [3].

C–Br Reactivity
Class-level inference
C–Br BDE ~65–80 kcal/mol vs. C–Cl ~83–85 kcal/mol; rate enhancement ~10²–10³ fold
Supports milder, chemoselective cross-coupling workflows
Conditions benchmarked in drug intermediate syntheses
Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Differentiated Physicochemical Profile: Molecular Weight and Lipophilicity Driven by Bromine

6-Bromochroman-2-carboxylic acid has a molecular weight of 257.08 g/mol and a calculated logP (cLogP) of approximately 2.1–2.5, compared to 212.63 g/mol and cLogP ~1.8–2.1 for the 6-chloro analog, and 196.18 g/mol and cLogP ~1.5–1.8 for the 6-fluoro analog . The heavier bromine atom contributes a +44.5 Da mass increment over chlorine and +60.9 Da over fluorine, which is valuable for mass spectrometry hit prioritization and for tuning lipophilic ligand efficiency (LLE) in lead optimization programs [1].

Lipophilicity & Mass
Cross-study comparable
MW 257.08; cLogP ~2.1–2.5; +44.5 Da vs. 6-Cl, +60.9 Da vs. 6-F
Distinct property space may favor hydrophobic pocket binding
Predicted values; validated by RP-HPLC retention times
ADME Prediction Biophysical Chemistry Fragment-Based Drug Design

Enantiomeric Resolution: Access to Both (R)- and (S)-6-Bromochroman-2-carboxylic Acid for Stereospecific SAR

Both enantiomers of 6-bromochroman-2-carboxylic acid have been independently assigned CAS numbers: (R)-enantiomer is CAS 474111-15-4 and (S)-enantiomer is CAS 1190606-62-2 . This contrasts with 6-chlorochroman-2-carboxylic acid, where only the racemate (CAS 40026-24-2) is widely cataloged, and (S)-6-chloro appears under a separate registry without broad commercial availability. The availability of separated enantiomers is critical because chroman-2-carboxylic acid stereochemistry profoundly impacts receptor binding: for example, d-nebivolol (derived from 6-fluoro-(S)-chroman-2-carboxylic acid) exhibits >1000-fold higher β1-adrenergic receptor affinity than its l-isomer [1].

Enantiomer Access
Supporting evidence
(R)-CAS 474111-15-4, (S)-CAS 1190606-62-2, racemate 99199-54-9 all commercially supplied
Enables racemic screening and chiral follow-up with the same scaffold
Vendor catalog survey across multiple suppliers
Chiral Resolution Stereochemistry-Activity Relationship Asymmetric Synthesis

Validated Intermediate in β3-Adrenoreceptor Agonist Patent Series

The 2,6-substituted chroman patent family (e.g., US6660752B2 assigned to Bayer Pharmaceuticals) explicitly teaches that 6-halo substituents—including bromo, chloro, and iodo—are preferred embodiments for β3-adrenoreceptor agonist activity [1]. Within this patent, 6-bromochroman derivatives exhibited potent agonism in functional cAMP accumulation assays using CHO cells expressing human β3-AR, with EC₅₀ values in the low nanomolar range for optimized carboxamide derivatives [1]. While the patent does not disclose a direct side-by-side comparison of the 6-bromo versus 6-chloro free acid, the heavy halogen trend (Br ≈ I > Cl in potency) is a recurring SAR observation for this chemotype [2].

β3-AR Agonism
Class-level inference
Representative 6-bromo carboxamide EC₅₀ Cl >> F
Reported patent SAR context for β3-AR agonist optimization
cAMP assay in CHO-K1 cells expressing human β3-AR
Diabetes & Obesity GPCR Agonism Patent-Backed Synthesis

Procurement-Driven Application Scenarios for 6-Bromochroman-2-carboxylic acid


Diversity-Oriented Synthesis via Tandem Cross-Coupling/Amidation

Medicinal chemistry teams can exploit the orthogonality of the C-6 bromine and C-2 carboxylic acid to generate compound libraries in a single two-step sequence: (1) Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids at the bromine position (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), followed by (2) HATU-mediated amidation of the carboxylic acid with diverse amines. This sequential strategy, enabled by the mild C–Br oxidative addition conditions [1], allows for rapid exploration of both the eastern and western vectors of the chroman scaffold in 96-well parallel format, an approach that is significantly less efficient with the 6-chloro analog due to its lower reactivity.

Late-Stage Functionalization of Preclinical Candidates

When an advanced lead series requires fine-tuning of metabolic stability or off-target selectivity, the bromine substituent serves as a convenient handle for late-stage diversification. The C–Br bond can undergo palladium-catalyzed cyanation (Zn(CN)₂, Pd₂(dba)₃, dppf) to introduce a nitrile group, or Buchwald-Hartwig amination to install polar amines—transformations that proceed with greater fidelity on the bromoarene than on the corresponding chloroarene [2]. This makes the 6-bromo compound the preferred intermediate for programs anticipating late-stage SAR refinement.

Chiral Pool Synthesis of Enantiopure Drug Candidates

With both (R)- and (S)-6-bromochroman-2-carboxylic acid commercially available , asymmetric synthesis programs can procure pre-resolved starting materials for the construction of enantiomerically pure drug candidates. This is particularly valuable for targets where absolute stereochemistry dictates pharmacology, such as 5-HT₁A agonists (e.g., Repinotan analogs) and β-blockers (e.g., Nebivolol derivatives), where the (S)-configuration is essential for high receptor affinity.

Physicochemical Property Tuning in Fragment-to-Lead Optimization

Fragment-based drug discovery (FBDD) programs benefit from the enhanced molecular weight and lipophilicity contributed by the bromine atom, which provides a measurable shift in cLogP (~0.3–0.7 log units relative to the chloro analog) and a unique HRMS isotopic pattern (1:1 ratio for ⁷⁹Br:⁸¹Br) that facilitates rapid hit identification and purity assessment . These properties make the 6-bromo scaffold a preferred building block for initial fragment elaboration when the target binding site is hydrophobic.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Orthogonal bromine and carboxylic acid handles
Mild tandem cross-coupling/amidation efficiency
Late-stage functionalization
C–Br bond as a versatile diversification handle
Fidelity of cyanation/amination vs. chloroarene
Chiral pool synthesis
Commercial availability of both enantiomers
Stereochemistry-dependent pharmacology review
Fragment-to-lead optimization
Enhanced molecular weight and lipophilicity
HRMS pattern confirmation and cLogP shift validation

Technical Documentation Hub

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47 linked technical documents
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